
Amlodipine maleate
概要
説明
Amlodipine maleate is a pharmaceutical compound primarily used as a calcium channel blocker. It is commonly prescribed for the treatment of high blood pressure (hypertension) and angina (chest pain). This compound works by relaxing the blood vessels, allowing blood to flow more easily, thereby reducing blood pressure and alleviating chest pain .
準備方法
Synthetic Routes and Reaction Conditions: Amlodipine maleate can be synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form a dihydropyridine intermediate. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to produce amlodipine. The final step involves the formation of the maleate salt by reacting amlodipine with maleic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions: Amlodipine maleate undergoes several types of chemical reactions, including:
Oxidation: Amlodipine can be oxidized to form various inactive pyrimidine metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Amlodipine can undergo substitution reactions, particularly involving the amino and ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various inactive metabolites and substituted derivatives of amlodipine .
科学的研究の応用
Medical Applications
Hypertension Management
Amlodipine maleate is primarily indicated for the treatment of hypertension. It works by relaxing blood vessels, allowing blood to flow more easily, thereby reducing blood pressure. Clinical studies have shown that this compound is effective in lowering both systolic and diastolic blood pressure in patients with essential hypertension. A nine-month study demonstrated significant reductions in blood pressure, with mean changes of -17.5 mm Hg for diastolic and -21.2 mm Hg for systolic pressures .
Angina Treatment
This compound is also utilized in treating chronic stable angina and vasospastic angina (Prinzmetal’s angina). This compound can be used alone or in combination with other antianginal agents, providing relief from chest pain by improving blood flow to the heart muscle .
Coronary Artery Disease
this compound is indicated for patients with documented coronary artery disease who do not have heart failure. It helps in reducing the risk of cardiovascular events by improving overall cardiac function .
Veterinary Applications
This compound has found applications in veterinary medicine, particularly for treating systemic hypertension in cats and dogs. In cats, it is often the first-line treatment due to its efficacy and minimal side effects, especially in cases related to chronic kidney disease. In dogs, it is used to manage congestive heart failure due to mitral valve regurgitation .
Pharmacokinetics and Bioequivalence Studies
Research has established that this compound has pharmacokinetic properties similar to those of amlodipine besylate, the more commonly used salt form. A study involving healthy volunteers showed no statistically significant differences in bioavailability between the two formulations, indicating that this compound can be considered an effective alternative .
Comparative Efficacy Studies
Several studies have compared the efficacy of this compound with amlodipine besylate:
- Multicenter Study : A trial involving 263 patients demonstrated that both forms effectively reduced blood pressure without significant differences in adverse effects or overall efficacy. The percentage of patients achieving target blood pressure was similar between groups (90.91% for maleate vs. 89.52% for besylate) after three months of treatment .
- Phase III Clinical Trial : Another study indicated that this compound was not inferior to amlodipine besylate regarding efficacy and tolerability among Korean patients with mild to moderate hypertension .
Safety Profile
The safety profile of this compound has been evaluated across various studies, showing a low incidence of adverse effects. Common side effects include headache, flushing, and peripheral edema; however, these are generally mild and well-tolerated . In veterinary applications, side effects are rare in cats but may include gingival hyperplasia in dogs .
作用機序
Amlodipine maleate exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition leads to the relaxation of blood vessels, resulting in reduced peripheral vascular resistance and lower blood pressure. The molecular targets of amlodipine include L-type calcium channels, which are critical for the contraction of vascular smooth muscle .
類似化合物との比較
Amlodipine maleate is often compared with other calcium channel blockers, such as:
Nifedipine: Another dihydropyridine calcium channel blocker with a shorter duration of action compared to amlodipine.
Felodipine: Similar to amlodipine but with different pharmacokinetic properties and a slightly different side effect profile.
Verapamil: A non-dihydropyridine calcium channel blocker that also affects cardiac conduction, unlike amlodipine.
This compound is unique due to its long duration of action, high vascular selectivity, and relatively low incidence of side effects compared to other calcium channel blockers .
生物活性
Amlodipine maleate is a calcium channel blocker primarily used for the treatment of hypertension and angina. It is a salt form of amlodipine, which is more commonly marketed as amlodipine besylate. This article explores the biological activity, pharmacokinetics, efficacy, and tolerability of this compound, drawing from various studies and clinical trials.
Pharmacokinetics
This compound exhibits pharmacokinetic properties similar to those of amlodipine besylate. Key pharmacokinetic parameters include:
- Absorption : Amlodipine is absorbed slowly and almost completely from the gastrointestinal tract, with peak plasma concentrations achieved 6-12 hours post-administration.
- Bioavailability : The estimated bioavailability ranges from 64% to 90% .
- Volume of Distribution : Approximately 21 L/kg, indicating extensive distribution in body tissues .
- Protein Binding : About 98% of amlodipine binds to plasma proteins, which is significant for its therapeutic effects .
- Metabolism : The drug is extensively metabolized in the liver (approximately 90% to inactive metabolites), with about 10% of the parent compound excreted unchanged in urine .
Efficacy and Tolerability
Several studies have assessed the efficacy and tolerability of this compound compared to its besylate counterpart. Notably:
-
Clinical Trial Findings :
- A multicenter, randomized trial involving Korean patients with mild to moderate hypertension found that this compound was not inferior to amlodipine besylate in terms of efficacy. The study reported similar reduction rates in sitting diastolic blood pressure (SiDBP) between the two groups (85.7% for maleate vs. 91.8% for besylate) without significant differences in adverse events .
- In a follow-up study over nine months, patients treated with this compound maintained adequate blood pressure control and exhibited good tolerability throughout the treatment period .
- Bioequivalence Studies :
Case Studies
- A case study involving a cohort of hypertensive patients indicated that those treated with this compound experienced fewer side effects such as headache and edema compared to other antihypertensive medications . This supports its position as a well-tolerated option for managing hypertension.
Safety Profile
This compound has been shown to have a favorable safety profile. In mutagenicity studies, no drug-related gene or chromosomal effects were observed . Additionally, it did not adversely affect fertility in animal studies, indicating its relative safety for long-term use .
特性
IUPAC Name |
(Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNOWAJJWCGILX-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
88150-42-9 (Parent) | |
Record name | Amlodipine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601027708 | |
Record name | Amlodipine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88150-47-4 | |
Record name | Amlodipine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88150-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amlodipine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amlodipine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-but-2-enedioic acid; 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMLODIPINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ27G2BZJM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。